molecular formula C24H26N4O2 B11583503 4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B11583503
M. Wt: 402.5 g/mol
InChI Key: ZWYNZWLGBZURLN-UHFFFAOYSA-N
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Description

4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper complexes.

    Introduction of Substituents: The cyclohexyl, methyl, and nitrophenyl groups are introduced through various substitution reactions. Reagents like alkyl halides, Grignard reagents, and nitrating agents are commonly used.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring precise temperature control and inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the triazatricyclo framework.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation Products: Nitro derivatives, nitroso compounds.

    Reduction Products: Aniline derivatives.

    Substitution Products: Various substituted triazatricyclo compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity, particularly due to the nitrophenyl group, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The triazatricyclo framework is of particular interest for designing molecules that can interact with specific biological targets.

Industry

In materials science, the compound could be used in the development of novel polymers, coatings, and other advanced materials due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazatricyclo framework may interact with enzymes or receptors, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyclohexyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    4-cyclohexyl-3,5,7-trimethyl-11-(4-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Positional isomer with the nitro group at a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of the nitrophenyl group at the 11-position in 4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene imparts unique electronic and steric properties, influencing its reactivity and potential applications. This specific arrangement can lead to distinct interactions with biological targets and different pathways in synthetic chemistry.

This comprehensive overview highlights the significance and potential of this compound in various scientific and industrial fields.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-cyclohexyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C24H26N4O2/c1-15-23-16(2)27(20-9-5-4-6-10-20)17(3)24(23)22-13-19(14-26(22)25-15)18-8-7-11-21(12-18)28(29)30/h7-8,11-14,20H,4-6,9-10H2,1-3H3

InChI Key

ZWYNZWLGBZURLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1C4CCCCC4)C)C5=CC(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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